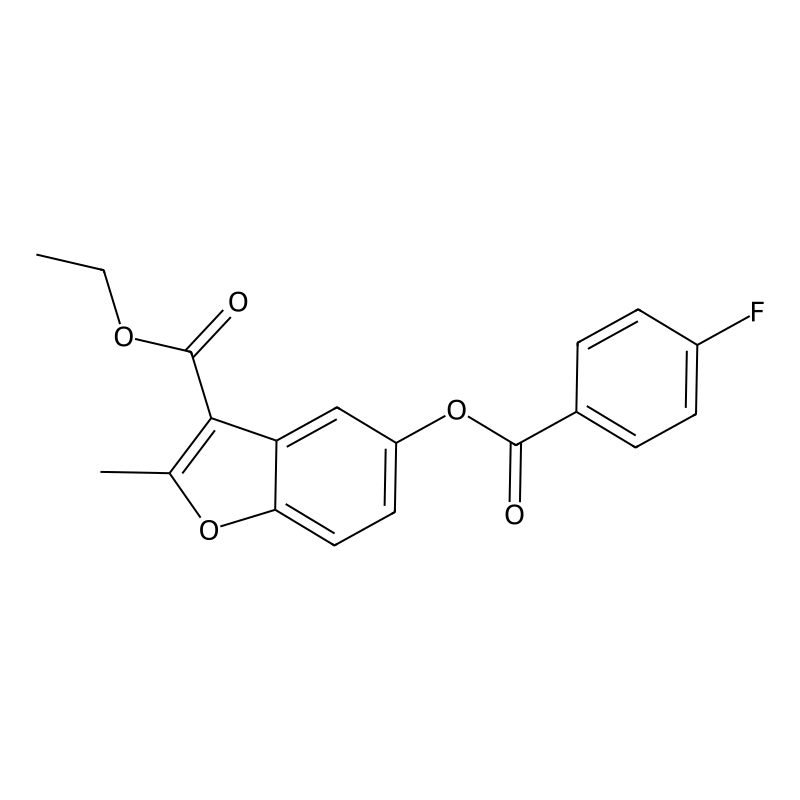

ETHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate, also known as EMBF, is an organic compound synthesized through a multi-step process involving Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling reactions. Several research articles describe the detailed synthesis and characterization of EMBF, including its spectroscopic data (NMR, IR, MS) and purity analysis. [, , ]

Potential Applications:

While EMBF's specific applications are still under development, its unique structure and properties have generated interest in various scientific research fields:

- Material Science: EMBF's potential applications in material science stem from its rigid and planar molecular structure, which could be beneficial for designing optoelectronic materials like organic light-emitting diodes (OLEDs) or hole-transporting materials in organic solar cells. [, ]

- Medicinal Chemistry: The presence of the ester and furan functionalities in EMBF's structure suggests potential for exploring its biological activities. However, further research is needed to determine its specific biocompatibility and therapeutic potential. []

Current Research Trends:

Current research trends involving EMBF primarily focus on:

- Further exploration of its optoelectronic properties: Researchers are investigating the photophysical and electrochemical properties of EMBF to assess its suitability for applications in organic electronics. []

- Development of derivatives with enhanced properties: By modifying the functional groups on the EMBF molecule, scientists aim to create new derivatives with improved performance for specific applications.

Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structure that includes a benzofuran moiety, an ethyl ester functional group, and a fluorobenzoyloxy substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and agrochemistry. The molecular formula of this compound is C19H17F O4, and it features a molecular weight of approximately 330.34 g/mol .

The chemical reactivity of ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate can be explored through various organic reactions. Notably, the presence of the carboxylate group allows for esterification reactions, where it can react with alcohols to form new esters. Additionally, the fluorobenzoyloxy group can participate in nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry.

The synthesis of ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step synthetic pathways. A common method includes:

- Formation of Benzofuran: Starting from commercially available precursors, the benzofuran core can be synthesized through cyclization reactions.

- Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol and an acid catalyst.

- Fluorobenzoylation: The introduction of the 4-fluorobenzoyloxy group can be achieved via nucleophilic substitution reactions involving fluorobenzoyl chloride and the hydroxyl group on the benzofuran.

These steps highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has potential applications in:

- Pharmaceuticals: Due to its possible anti-inflammatory and anticancer effects.

- Agriculture: As a potential agrochemical for pest control or plant growth regulation.

- Material Science: In the development of new materials with specific properties due to its unique chemical structure.

Interaction studies involving ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate are crucial for understanding its mechanism of action. These studies typically focus on:

- Protein Binding: Investigating how this compound interacts with various proteins which could elucidate its pharmacological effects.

- Receptor Binding: Assessing its affinity for specific receptors related to inflammation or cancer pathways.

Such studies would provide insights into its therapeutic potential and guide future research directions.

Several compounds share structural similarities with ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate. Here are some notable examples:

These comparisons highlight the uniqueness of ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate in terms of its specific halogen substitution and potential applications across various fields. Further research into these compounds can elucidate their respective mechanisms and broaden their applicability in science and industry.